molecular formula C9H13N B3136290 N,2,3-trimethylaniline CAS No. 41456-51-3

N,2,3-trimethylaniline

Cat. No. B3136290
CAS RN: 41456-51-3
M. Wt: 135.21 g/mol
InChI Key: BKGYPYOTCMXDGV-UHFFFAOYSA-N
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Description

N,2,3-trimethylaniline is a chemical compound with the CAS Number: 41456-51-3 . It has a molecular weight of 135.21 . The IUPAC name for this compound is N-(2,3-dimethylphenyl)-N-methylamine .


Molecular Structure Analysis

The molecular formula of N,2,3-trimethylaniline is C9H13N . The InChI code for this compound is 1S/C9H13N/c1-7-5-4-6-9(10-3)8(7)2/h4-6,10H,1-3H3 .


Physical And Chemical Properties Analysis

N,2,3-trimethylaniline has a molecular weight of 135.21 . Its density is 0.93g/mL at 25°C, it has a melting point of -15 °C, and a boiling point of 215°C . The refractive index is n20/D 1.55 .

Scientific Research Applications

1. Cardiovascular Health

Research shows that Trimethylamine N-oxide (TMAO), a metabolite of N,2,3-trimethylaniline, is significantly associated with cardiovascular risks. Wang et al. (2015) discovered that 3,3-dimethyl-1-butanol, a structural analog of choline, can inhibit the formation of TMAO and reduce atherosclerotic lesion development in mice (Wang et al., 2015). Zeisel and Warrier (2017) further explored the relationship between increased plasma TMAO concentrations and cardiovascular events such as myocardial infarction and stroke (Zeisel & Warrier, 2017).

2. Metabolic and Pharmacokinetic Aspects

Bain, Fornasini, and Evans (2005) investigated the metabolic and pharmacokinetic properties of TMA, a precursor to TMAO. Their study provided insights into the metabolism, safety aspects, and potential clinical relevance of TMA and TMAO (Bain et al., 2005).

3. Neurological Disorders

The possible involvement of TMAO in neurological disorders has been hypothesized. Janeiro et al. (2018) discussed the correlation between elevated TMAO levels and neurological disorders, highlighting the need for further research to establish TMAO's role in human health and disease (Janeiro et al., 2018).

4. DNA Damage Assessment

Przybojewska (1999) conducted studies to assess the DNA damaging effect of aniline derivatives, including 2,4,6-trimethylaniline, in the liver cells of mice. The findings indicated the genotoxic potential of these compounds (Przybojewska, 1999).

5. Biomarker Potential

TMAO has been explored as an emergent biomarker of human health. Chhibber-Goel et al. (2017) reviewed the enzymatic and metabolic landscape that results in TMAO production and its role as a biomarker in various diseases (Chhibber-Goel et al., 2017).

Safety And Hazards

N,2,3-trimethylaniline is considered hazardous. It may cause damage to organs through prolonged or repeated exposure . It is toxic if swallowed, in contact with skin, or if inhaled . Safety measures include using this compound only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and washing thoroughly after handling .

properties

IUPAC Name

N,2,3-trimethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-7-5-4-6-9(10-3)8(7)2/h4-6,10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKGYPYOTCMXDGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,2,3-trimethylaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
MJ Choi, EJ Roh, W Hur, SH Lee, T Sim, CH Oh… - Bioorganic & Medicinal …, 2018 - Elsevier
A novel series of aminopyrimidinylisoindoline derivatives 1a-w having an aminopyrimidine scaffold as a hinge region binding motif were designed and synthesized. Among them, six …
Number of citations: 7 www.sciencedirect.com
T Wang - 2022 - archiv.ub.uni-heidelberg.de
The thesis is focused on hydroxylamine-mediated direct arene CH amination and CC amination from benzyl alcohols, alkylarenes, styrenes and benzyl ethers/esters, which are used for …
Number of citations: 3 archiv.ub.uni-heidelberg.de
S Roscales, AG Csákÿ - ACS omega, 2019 - ACS Publications
The selective synthesis of mono-N-methyl aromatic amines was achieved by the reaction of aromatic nitroso compounds with methylboronic acid promoted by triethylphosphite under …
Number of citations: 8 pubs.acs.org

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